1-AZEPANYL(5-PROPYL-3-THIENYL)METHANONE
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Overview
Description
1-AZEPANYL(5-PROPYL-3-THIENYL)METHANONE is an organic compound that features a unique combination of an azepane ring and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AZEPANYL(5-PROPYL-3-THIENYL)METHANONE typically involves the reaction of 5-propyl-3-thiophenecarboxylic acid with azepane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-AZEPANYL(5-PROPYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the thienyl ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as bromine (Br₂) or iodine (I₂) can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-AZEPANYL(5-PROPYL-3-THIENYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-AZEPANYL(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
- N-[3-(1-Azepanyl)propyl]-N-methylamine
- 2-(1-Azepanyl)-2-(2-thienyl)ethylamine
Comparison: 1-AZEPANYL(5-PROPYL-3-THIENYL)METHANONE is unique due to the presence of both an azepane ring and a thienyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
IUPAC Name |
azepan-1-yl-(5-propylthiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-2-7-13-10-12(11-17-13)14(16)15-8-5-3-4-6-9-15/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHRCHHRXXSNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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